molecular formula C21H30O3 B3026889 Wilforol E CAS No. 117456-86-7

Wilforol E

Cat. No.: B3026889
CAS No.: 117456-86-7
M. Wt: 330.5 g/mol
InChI Key: TZQODEMPJPONPQ-HRAATJIYSA-N
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Description

Wilforol E is a naturally occurring diterpenoid compound isolated from the roots of the plant Tripterygium wilfordii. It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol .

Scientific Research Applications

Wilforol E has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.

    Biology: Investigated for its biological activities, including anti-inflammatory and immunosuppressive properties.

    Medicine: Studied for its potential therapeutic effects against various diseases, including cancer and autoimmune disorders.

    Industry: Utilized in the development of pharmaceuticals and natural product-based therapies

Safety and Hazards

The safety data sheet for a related compound, Wilforol A, suggests that it should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It also suggests that it should be stored at -20°C and protected from light . It’s likely that similar precautions should be taken when handling Wilforol E, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: Wilforol E can be synthesized through various organic synthesis routes, typically involving the cyclization of precursor molecules under specific conditions. The synthesis often requires the use of catalysts and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Tripterygium wilfordii. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Wilforol E undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Mechanism of Action

Wilforol E exerts its effects through various molecular targets and pathways. It is known to interact with cellular signaling pathways, including the PI3K/AKT pathway, which plays a crucial role in cell proliferation and survival. By modulating these pathways, this compound can induce apoptosis in cancer cells and inhibit their growth .

Comparison with Similar Compounds

Wilforol E is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

  • Triptobenzene B
  • Triptohairic Acid
  • Triptobenzene H

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound stands out for its potent anti-inflammatory and immunosuppressive properties .

Properties

IUPAC Name

(4aS,10aR)-6-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(2)18-15(22)11-14-13(19(18)24-6)7-8-16-20(3,4)17(23)9-10-21(14,16)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQODEMPJPONPQ-HRAATJIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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